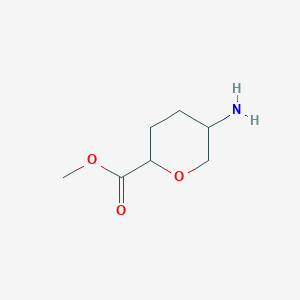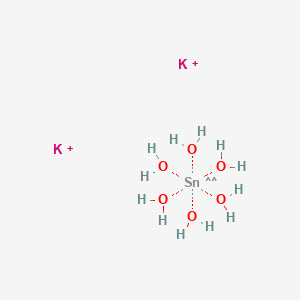
Dipotassiumhexahydroxystannate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassiumhexahydroxystannate, with the chemical formula K₂[Sn(OH)₆], is a compound of tin in its +4 oxidation state. It is a white, water-soluble solid that is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnO2+2KOH+2H2O→K2[Sn(OH)6]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different tin compounds.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).
Aplicaciones Científicas De Investigación
Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to dipotassiumhexahydroxystannate include:
- Sodium stannate (Na₂[Sn(OH)₆])
- Ammonium stannate ((NH₄)₂[Sn(OH)₆])
- Calcium stannate (Ca[Sn(OH)₆])
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in water and ability to form stable complexes with various ligands distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
H12K2O6Sn+2 |
|---|---|
Peso molecular |
305.00 g/mol |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |
Clave InChI |
MZWBMKMMWRXMNK-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[K+].[K+].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


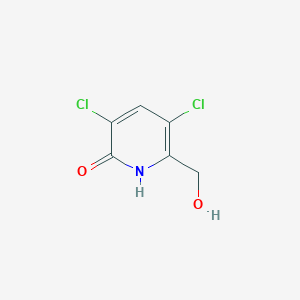
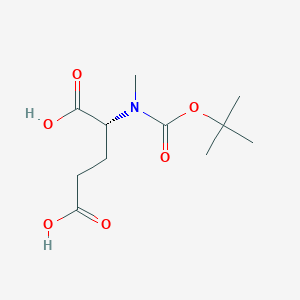
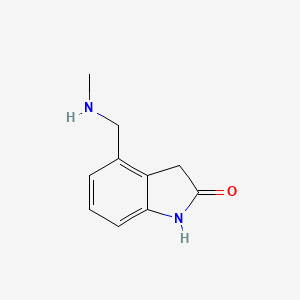
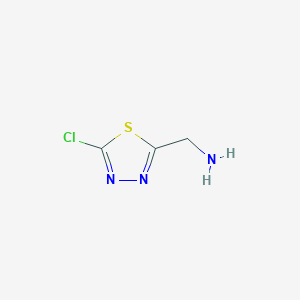
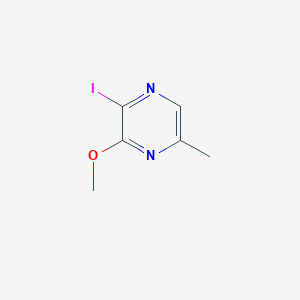
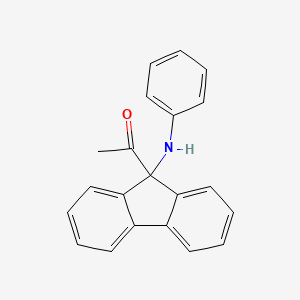
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
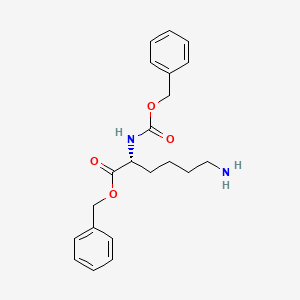


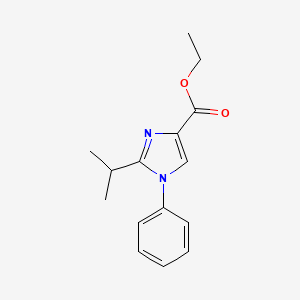
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
![Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
